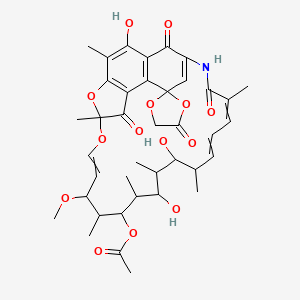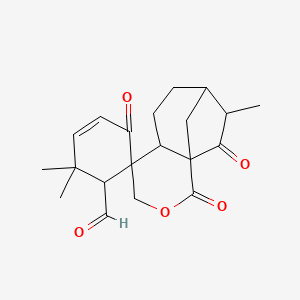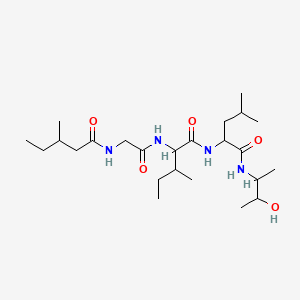
H-Glu-ala-ala-gly-ile-gly-ile-leu-thr-val-OH
Overview
Description
H-Glu-ala-ala-gly-ile-gly-ile-leu-thr-val-OH is a useful research compound. Its molecular formula is C24H46N4O5 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-Glu-ala-ala-gly-ile-gly-ile-leu-thr-val-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Glu-ala-ala-gly-ile-gly-ile-leu-thr-val-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Research Context
The peptide sequence H-Glu-ala-ala-gly-ile-gly-ile-leu-thr-val-OH has been explored in various scientific research contexts. Here are some notable findings:
Histocompatibility Antigens Research : The sequence has been studied in the context of murine histocompatibility antigens, which are crucial for immune system functioning. Research found a similar amino acid stretch in the H-2Kb molecule, showing homology and highlighting differences at specific positions which may impact immune response and antigen presentation (Uehara et al., 1980).
Glutaredoxin Study : In the field of enzymology, this sequence was relevant in the study of glutaredoxin, a protein involved in oxidative stress response. The research explored its amino acid sequence, indicating its role in biological processes such as GSH:disulfide thioltransferase activity (Hopper et al., 1989).
Conformational Analysis : The peptide was also subject to conformational analysis in a study isolating it from soybean protein. This research aimed at understanding its structural properties and potential applications in food science and nutrition (Pak et al., 2004).
Metabolic Regulation Research : In the context of metabolism, this peptide sequence was investigated for its role in modulating glucose metabolism in human hepatic cells. It was found to enhance glucose uptake, indicating its potential therapeutic applications in metabolic disorders (Lammi et al., 2015).
properties
IUPAC Name |
N-[1-(3-hydroxybutan-2-ylamino)-4-methyl-1-oxopentan-2-yl]-3-methyl-2-[[2-(3-methylpentanoylamino)acetyl]amino]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N4O5/c1-9-15(5)12-20(30)25-13-21(31)28-22(16(6)10-2)24(33)27-19(11-14(3)4)23(32)26-17(7)18(8)29/h14-19,22,29H,9-13H2,1-8H3,(H,25,30)(H,26,32)(H,27,33)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIMTMVYELFFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Glu-ala-ala-gly-ile-gly-ile-leu-thr-val-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




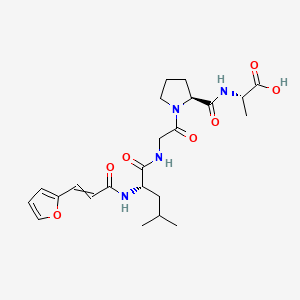

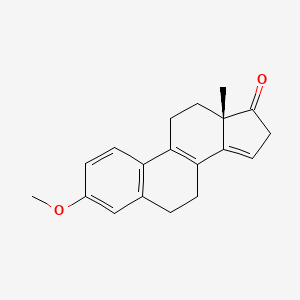
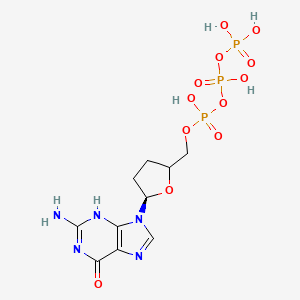

![but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B8235222.png)
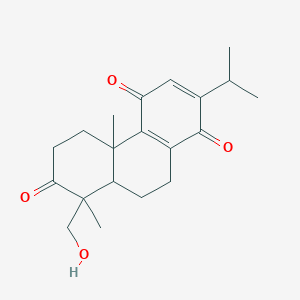
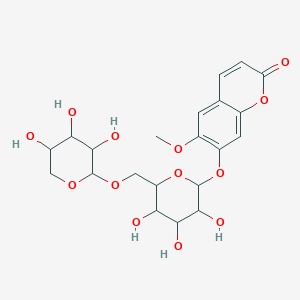
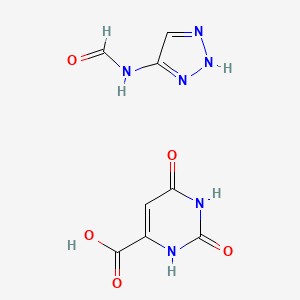
![3-[2-[2-(3,4-Dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoic acid](/img/structure/B8235236.png)
![2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-(5-hydroxy-4-methylpent-3-enyl)-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8235242.png)
